

Synthesis of 3-Bromo-4-methoxybenzaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-4-methoxybenzaldehyde

Cat. No.: B045424

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This guide provides a comprehensive overview of the synthesis of **3-Bromo-4-methoxybenzaldehyde**, a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. The document details the chemical properties, a representative synthesis protocol, and the underlying reaction mechanism, tailored for researchers, scientists, and professionals in drug development.

Compound Profile

A summary of the key physical and chemical properties of the target compound, **3-Bromo-4-methoxybenzaldehyde**, is presented below.

Property	Value
Molecular Formula	C ₈ H ₇ BrO ₂
Molecular Weight	215.04 g/mol
CAS Number	34841-06-0
Appearance	White to pale yellow crystalline solid
Melting Point	51-54 °C
Synonyms	3-Bromo-p-anisaldehyde

Synthetic Protocol

The synthesis of **3-Bromo-4-methoxybenzaldehyde** is achieved via the electrophilic aromatic substitution of 4-methoxybenzaldehyde (p-anisaldehyde). The methoxy group, being an ortho-para directing activator, facilitates the introduction of a bromine atom at the position ortho to it, as the para position is occupied by the aldehyde group. While several brominating agents can be employed, the following protocol utilizes N-Bromosuccinimide (NBS), a safer and easier-to-handle reagent compared to elemental bromine.

Materials and Reagents

Reagent/Material	Molar Mass (g/mol)	Quantity (mmol)	Mass/Volume
4-Methoxybenzaldehyde	136.15	10.0	1.36 g
N-Bromosuccinimide (NBS)	177.98	10.5	1.87 g
Acetonitrile (CH ₃ CN)	-	-	50 mL
Dichloromethane (CH ₂ Cl ₂)	-	-	100 mL
Saturated Sodium Thiosulfate	-	-	50 mL
Saturated Sodium Bicarbonate	-	-	50 mL
Brine	-	-	50 mL
Anhydrous Magnesium Sulfate	-	-	~5 g

Experimental Procedure

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10.0 mmol) of 4-methoxybenzaldehyde in 50 mL of acetonitrile.
- **Addition of Brominating Agent:** To the stirring solution, add 1.87 g (10.5 mmol) of N-Bromosuccinimide in one portion at room temperature.

- Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
- Work-up:
 - Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
 - Dissolve the residue in 100 mL of dichloromethane.
 - Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium thiosulfate solution (to quench any remaining bromine), 50 mL of saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and 50 mL of brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure **3-Bromo-4-methoxybenzaldehyde**.
- Characterization: The identity and purity of the final product can be confirmed by measuring its melting point and analyzing it using spectroscopic techniques such as ^1H NMR, ^{13}C NMR, and IR spectroscopy.

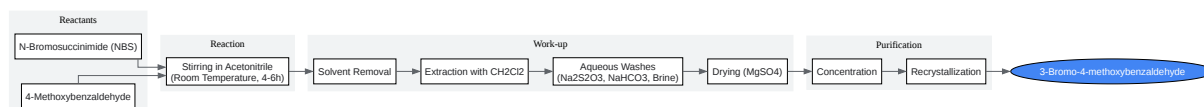
Expected Yield

The typical yield for this type of reaction is in the range of 80-90%.

Reaction Mechanism and Workflow

The synthesis of **3-Bromo-4-methoxybenzaldehyde** proceeds through an electrophilic aromatic substitution mechanism. The key steps are the generation of an electrophilic bromine

species, the nucleophilic attack by the aromatic ring, and the subsequent deprotonation to restore aromaticity.



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Caption: Experimental workflow for the synthesis of **3-Bromo-4-methoxybenzaldehyde**.

The following diagram illustrates the electrophilic aromatic substitution mechanism for the bromination of 4-methoxybenzaldehyde.

Caption: Mechanism of electrophilic aromatic bromination.

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